molecular formula C19H39NO2 B14747321 N-Hexadecyl-2-hydroxypropanamide CAS No. 5323-53-5

N-Hexadecyl-2-hydroxypropanamide

Katalognummer: B14747321
CAS-Nummer: 5323-53-5
Molekulargewicht: 313.5 g/mol
InChI-Schlüssel: SNUWGZLOWPBEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexadecyl-2-hydroxypropanamide is an organic compound with the molecular formula C19H39NO2. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group, and the hydrogen atom of the hydroxyl group is replaced by a propyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hexadecyl-2-hydroxypropanamide can be synthesized through the catalytic hydration of lactonitrile, which involves the conversion of lactonitrile to lactic acid, followed by the conversion of lactic acid to the corresponding carboxamide and secondary alcohol . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure the purity and consistency of the compound. These processes often include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and maximize the yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexadecyl-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hexadecyl-2-hydroxypropanamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Hexadecyl-2-hydroxypropanamide involves its interaction with lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins and receptors. This can lead to changes in cell signaling pathways and membrane fluidity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hexadecyl-2-hydroxypropanamide is unique due to its specific combination of a long hydrophobic hexadecyl chain and a hydrophilic hydroxyl group, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the modification of lipid bilayers .

Eigenschaften

CAS-Nummer

5323-53-5

Molekularformel

C19H39NO2

Molekulargewicht

313.5 g/mol

IUPAC-Name

N-hexadecyl-2-hydroxypropanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI-Schlüssel

SNUWGZLOWPBEIJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCNC(=O)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.